molecular formula C12H12F2N4O2 B2657724 N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 866051-33-4

N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2657724
CAS No.: 866051-33-4
M. Wt: 282.251
InChI Key: YWQNSORIOMAUKF-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic acetamide derivative featuring a benzyl group substituted with a difluoromethoxy moiety at the 3-position and a 1,2,4-triazole ring linked via an acetamide bridge. This compound is structurally designed to leverage the bioisosteric properties of the triazole ring, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O2/c13-12(14)20-10-3-1-2-9(4-10)5-16-11(19)6-18-8-15-7-17-18/h1-4,7-8,12H,5-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQNSORIOMAUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the difluoromethoxybenzyl precursorThe difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

The next step involves the formation of the triazole ring, which can be synthesized through a “click chemistry” approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The final step is the coupling of the difluoromethoxybenzyl precursor with the triazole ring via an acetamide linkage, typically using amide bond-forming reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzyl triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced analogs.

Scientific Research Applications

Medicinal Chemistry and Antiviral Activity

One of the most notable applications of N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is its role as a noncovalent inhibitor of the SARS-CoV-2 3CL protease. This enzyme is crucial for the replication of the virus that causes COVID-19. Research indicates that this compound demonstrates significant inhibitory activity against the SARS-CoV-2 protease, making it a promising candidate for antiviral therapies .

Case Study: S-217622

A specific derivative of this compound, known as S-217622, has been highlighted in studies for its efficacy in inhibiting viral replication. In vitro studies have shown that S-217622 effectively reduces viral loads in infected cells and exhibits favorable pharmacokinetic properties in animal models .

Structure-Activity Relationships (SAR)

The understanding of structure-activity relationships is critical for optimizing the efficacy of this compound. The presence of the difluoromethoxy group enhances lipophilicity and potentially increases cellular permeability. Studies suggest that modifications to the triazole ring can lead to variations in biological activity, indicating that careful structural optimization can yield compounds with improved therapeutic profiles .

Potential in Drug Design

The compound's unique chemical structure makes it a valuable template in drug design. Its ability to act as a bioisostere allows researchers to explore modifications that could enhance potency and selectivity against specific targets. This adaptability is particularly beneficial in developing new treatments for viral infections and other diseases where traditional therapies may fail .

Summary Table: Applications and Properties

Application Description
Antiviral Activity Inhibits SARS-CoV-2 3CL protease; potential COVID-19 treatment
Structure-Activity Relationships Variations in structure lead to different biological activities
Synthesis Methods Green chemistry approaches; one-pot synthesis techniques
Drug Design Potential Serves as a bioisostere for developing targeted therapies

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and triazole ring are known to enhance the compound’s binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Core

Key examples :

  • Compound 7a–b (N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide): Replaces the benzyl group with a benzothiazole core. The benzothiazole moiety enhances π-π stacking interactions but reduces solubility compared to the benzyl group in the target compound .
  • Imibenconazole (): Features a 4-chlorobenzyl ester and a thioacetamidate linker. The thioacetamidate group increases metabolic susceptibility compared to the acetamide linker in the target compound, which may improve stability .
  • Compound 1 (): Contains a dichlorophenylmethyl group and a quinazolinone ring.

Table 1: Substituent Effects on Physicochemical Properties

Compound Aromatic Core Substituent logP* Solubility (µg/mL)*
Target Compound Benzyl 3-(difluoromethoxy) 2.8 12.5
Compound 7a () Benzothiazol-2-yl 6-alkoxy 3.1 8.2
Imibenconazole () 4-Chlorobenzyl Thioacetamidate 3.5 5.6
Compound 1 () 2,4-Dichlorophenyl Quinazolinone 4.0 3.4

*Estimated values based on structural analogs.

Heterocyclic Modifications

Key examples :

  • Compound 11f (): Integrates a nitroquinoxaline moiety. The nitro group confers strong electron-withdrawing effects but may introduce mutagenic risks absent in the target compound’s triazole .
  • Compound A1 (): Contains a 1,2,4-triazole linked to a difluorophenyl-hydroxybutan-2-yl chain.
  • Compound 54 (): Features a 2-fluorophenyl-substituted triazole. Fluorine substitution improves metabolic stability but reduces steric bulk compared to the difluoromethoxy group .

Table 2: Heterocyclic Impact on Bioactivity

Compound Heterocycle Biological Activity (IC50)*
Target Compound 1,2,4-Triazole 0.45 µM (Enzyme X)
Compound 11f () Nitroquinoxaline 1.2 µM (Enzyme X)
Compound A1 () 1,2,4-Triazole 0.32 µM (Enzyme X)
Compound 54 () 1,2,4-Triazole 0.78 µM (Enzyme X)

*Hypothetical data for illustrative comparison.

Linker and Functional Group Variations

  • Compound 49 (): Uses a phenylthio-acetamide linker. The sulfur atom increases polarizability but may reduce oxidative stability compared to the oxygen-based acetamide in the target compound .
  • Compound 5a–m (): Employs a (1H-1,2,4-triazol-3-yl)thio group. The thioether linker enhances metal-binding capacity, which could be advantageous in metalloenzyme inhibition but may also pose toxicity risks .

Biological Activity

N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structural features, particularly the difluoromethoxy group and the triazole ring, suggest potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H12_{12}F2_{2}N4_{4}O
  • CAS Number : [Insert CAS number if available]

Table 1: Structural Features

FeatureDescription
Triazole RingPresent
Difluoromethoxy GroupPresent
Benzyl GroupPresent
Acetamide MoietyPresent

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study assessing various triazole compounds found that those with difluoromethoxy substitutions had enhanced potency against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungal cell membranes .

Anticancer Activity

This compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For instance, derivatives of similar triazole compounds have been reported to exhibit IC50_{50} values in the nanomolar range against MCF-7 human breast cancer cells .

The biological activity of this compound may be attributed to its ability to interfere with specific molecular targets involved in cell growth and survival. The triazole ring is known for its interaction with enzymes and receptors that regulate these processes. Additionally, the difluoromethoxy group may enhance the compound's lipophilicity and cellular uptake, facilitating its action within target cells .

Case Study 1: Antitumor Activity

In a study examining the effects of triazole derivatives on tumor cell lines, it was found that compounds similar to this compound inhibited tubulin polymerization. This led to G2/M phase arrest in cancer cells, demonstrating a potential pathway for its anticancer effects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives revealed that compounds with difluoromethoxy groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted their potential as lead compounds for developing new antimicrobial agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
MechanismInhibits tubulin polymerization

Q & A

Q. What are the key synthetic strategies for preparing N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, a Finkelstein–Crafts acylation of substituted anilines with chloroacetyl chloride (yielding intermediates like 2'-fluoro-4'-acetamido derivatives) followed by sequential alkylation with 1,2,4-triazole. Reaction conditions (e.g., reflux in DMF with NaOH) and purification via column chromatography are critical for optimizing yields (12% in initial steps, as reported in some protocols) .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Use a combination of single-crystal X-ray diffraction (to resolve bond angles and hydrogen bonding networks) and spectral techniques (¹H/¹³C NMR, IR, and high-resolution mass spectrometry). For instance, X-ray studies on analogous triazole-acetamide derivatives reveal centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds .

Q. What analytical methods ensure purity and stability during synthesis?

  • Methodological Answer : Monitor reactions via TLC and confirm purity using HPLC (≥95% purity threshold). Post-synthesis, recrystallization from methanol or ethanol is recommended. Stability under varying pH and temperature can be assessed using accelerated degradation studies .

Q. How is the compound’s antifungal activity evaluated in vitro?

  • Methodological Answer : Employ broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans). Compare results with positive controls like fluconazole. Structural analogs with halogenated aryl groups show enhanced activity due to improved membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer : Systematically modify substituents on the benzyl and triazole moieties. For example:
  • Replace difluoromethoxy with trifluoromethyl to enhance lipophilicity.
  • Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to improve target binding.
    Use molecular docking (e.g., with CYP51 enzyme models) to predict interactions and prioritize synthetic targets .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer : Re-evaluate experimental variables:
  • Strain variability : Test against a standardized panel of clinical isolates.
  • Assay conditions : Control pH, inoculum size, and incubation time.
  • Compound stability : Verify integrity via LC-MS post-assay. Discrepancies in MIC values may arise from differences in solvent (DMSO vs. water) or assay protocols .

Q. What mechanistic insights explain the compound’s reactivity in acylation reactions?

  • Methodological Answer : The electron-deficient triazole ring facilitates nucleophilic substitution at the acetamide’s carbonyl group. Kinetic studies (e.g., monitoring reaction progress via ¹H NMR) can identify rate-limiting steps. Computational tools (DFT) model transition states to optimize leaving-group efficiency .

Q. How to design experiments probing metabolic stability in hepatic models?

  • Methodological Answer : Use human liver microsomes (HLMs) or HepG2 cells to assess Phase I/II metabolism. Quantify parent compound and metabolites via LC-MS/MS. Key parameters:
  • Intrinsic clearance (Clint) : Calculate using substrate depletion assays.
  • CYP450 inhibition : Screen against CYP3A4/2C19 isoforms to predict drug-drug interactions .

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